molecular formula C15H17N B14205309 N-[1-(2-methylphenyl)ethyl]aniline CAS No. 791808-29-2

N-[1-(2-methylphenyl)ethyl]aniline

Cat. No.: B14205309
CAS No.: 791808-29-2
M. Wt: 211.30 g/mol
InChI Key: HFCVXWGJZKTSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methylphenyl)ethyl]aniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 1-(2-methylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(2-methylphenyl)ethyl]aniline can be synthesized through several methods. One common approach involves the reaction of 2-methylacetophenone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)ethyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-[1-(2-methylphenyl)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with cellular enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N-phenylethylamine: A simpler analog with a phenylethyl group instead of the 2-methylphenyl group.

    N-methylphenethylamine: Another analog with a methyl group on the phenethylamine structure.

Uniqueness

N-[1-(2-methylphenyl)ethyl]aniline is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

791808-29-2

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-12-8-6-7-11-15(12)13(2)16-14-9-4-3-5-10-14/h3-11,13,16H,1-2H3

InChI Key

HFCVXWGJZKTSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.